REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:18])[CH2:14][CH2:15][CH2:16]O>C([O-])(=O)C.[Li+]>[OH:7][CH2:6][CH2:5][CH2:4][CH2:3][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH2:16][CH2:15][CH2:14][CH2:13][OH:18])=[O:11])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
lithium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An autoclave equipped with a stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation outlet
|
Type
|
CUSTOM
|
Details
|
After the autoclave was provided with nitrogen at 3 kg/cm2
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 260° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to obtain BHBT
|
Name
|
|
Type
|
|
Smiles
|
OCCCCOC(C1=CC=C(C(=O)OCCCCO)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |